NADA-green

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

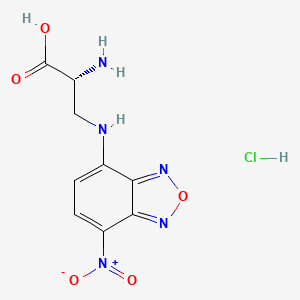

NADA-green is a fluorescent D-amino acid . It is suitable for labeling peptidoglycans in live bacteria . It gets incorporated into bacterial cell walls during synthesis . This results in strong peripheral and septal labeling of taxonomically diverse bacterial cell populations without affecting the growth rate .

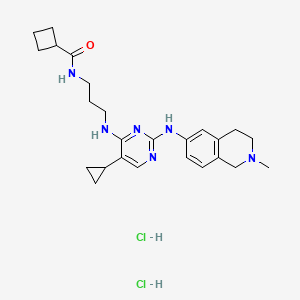

Molecular Structure Analysis

The molecular formula of NADA-green is C9H9N5O5.HCl . It has a molecular weight of 303.66 .

Chemical Reactions Analysis

NADA-green is incorporated into bacterial cell walls during synthesis . It results in strong peripheral and septal labeling of taxonomically diverse bacterial cell populations without affecting the growth rate .

Physical And Chemical Properties Analysis

NADA-green has a molecular weight of 303.66 . Its molecular formula is C9H9N5O5.HCl . The excitation/emission λ is approximately 450/555 nm .

Scientific Research Applications

Labeling Peptidoglycans in Live Bacteria

NADA-green is a fluorescent D-amino acid that is suitable for labeling peptidoglycans in live bacteria . It is incorporated into bacterial cell walls during synthesis, resulting in strong peripheral and septal labeling of taxonomically diverse bacterial cell populations without affecting their growth rate .

Fluorescence Microscopy

Due to its fluorescent properties, NADA-green is used in fluorescence microscopy . Its excitation/emission λ is approximately 450/555 nm , which makes it suitable for visualizing and studying various biological processes.

Studying Bacterial Growth

NADA-green can be used to study bacterial growth as it does not affect the growth rate of the bacteria it labels . This allows researchers to observe the growth and division of bacteria in real-time.

Probing Peptidoglycan Synthesis

NADA-green has been used in situ to probe the synthesis of peptidoglycans in live bacteria . This provides valuable insights into the process of cell wall synthesis in bacteria.

Bacterial Cell Wall Analysis

The ability of NADA-green to label peptidoglycans makes it a useful tool for analyzing bacterial cell walls . Researchers can use it to study the structure and function of cell walls in different bacterial species.

Multiplexing Studies

NADA-green can be used in multiplexing studies due to its distinct excitation and emission spectra . This allows researchers to label and visualize multiple targets simultaneously in a single sample.

Mechanism of Action

- Primary Targets : NADA-green is efficiently incorporated into the peptidoglycan of diverse bacterial species during peptidoglycan biosynthesis .

- Resulting Changes : By covalently binding to the peptidoglycan layer, NADA-green allows specific probing of bacterial growth with minimal perturbation .

Target of Action

Mode of Action

Pharmacokinetics

Safety and Hazards

properties

IUPAC Name |

(2R)-2-amino-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O5.ClH/c10-4(9(15)16)3-11-5-1-2-6(14(17)18)8-7(5)12-19-13-8;/h1-2,4,11H,3,10H2,(H,15,16);1H/t4-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFVSANWNYYLLB-PGMHMLKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC[C@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NADA-green | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl)acetamide](/img/structure/B609328.png)

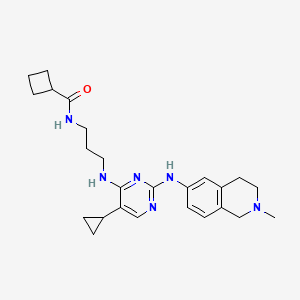

![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B609330.png)